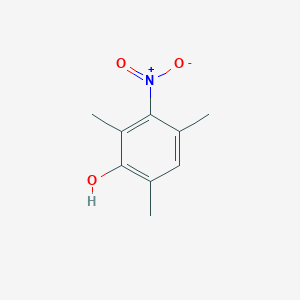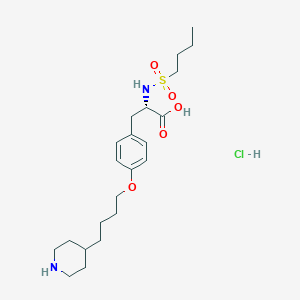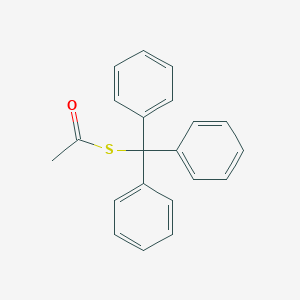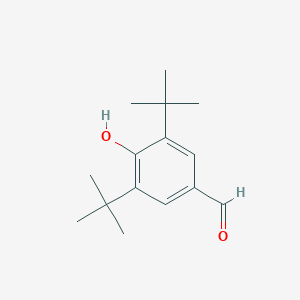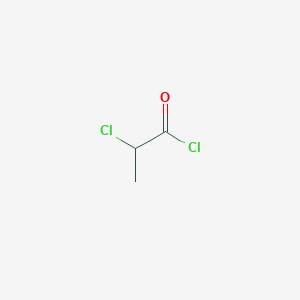
2-Chloropropionyl chloride
Vue d'ensemble
Description
2-Chloropropionyl chloride is a chemical compound with the formula C3H4Cl2O . It is used as a reagent in the chemical surface fictionalization of parylene C . It is also used in the synthesis of (±)-mintlactone, in the preparation of a poly (ethylene glycol) macro initiator & chlorine modified TiO2 nanoparticles, and the ATRP initiators .
Synthesis Analysis
Racemic 2-chloropropionic acid is produced by chlorination of propionyl chloride followed by hydrolysis of the 2-chloropropionyl chloride . Enantiomerically pure (S)-2-chloropropionic acid can be prepared from L-alanine via diazotization in hydrochloric acid . Other α-amino acids undergo this reaction .
Molecular Structure Analysis
The molecular weight of 2-Chloropropionyl chloride is 126.969 . The IUPAC Standard InChI is InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3 .
Chemical Reactions Analysis
2-Chloropropionyl chloride is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group . It reacts with isobutylbenzene to give, after hydrolysis, ibuprofen .
Applications De Recherche Scientifique
Chemical Surface Functionalization
2-Chloropropionyl chloride is used as a reagent in the chemical surface functionalization of parylene C . Parylene C is a popular choice for coating various types of surfaces due to its excellent chemical resistance, electrical properties, and biocompatibility. The functionalization process allows for the modification of the surface properties of Parylene C, enabling it to be used in a wider range of applications.
Synthesis of Mintlactone
This compound plays a crucial role in the synthesis of (±)-mintlactone . Mintlactone is a naturally occurring compound with a minty aroma, found in several plants. It has potential applications in the flavor and fragrance industry.
Preparation of Poly (Ethylene Glycol) Macro Initiator
2-Chloropropionyl chloride is used in the preparation of a poly (ethylene glycol) macro initiator . Macro initiators are substances that can start a chain reaction in polymerization processes. Poly (ethylene glycol) is a versatile polymer with applications in various fields including medicine, cosmetics, and industrial manufacturing.
Chlorine Modified TiO2 Nanoparticles
It is also used in the preparation of chlorine modified TiO2 nanoparticles . Titanium dioxide (TiO2) nanoparticles have a wide range of applications due to their unique properties such as high refractive index, strong UV light absorption, and resistance to chemical attack. Chlorine modification can enhance these properties, making them suitable for applications in photocatalysis, solar cells, and sensors.
ATRP Initiators
2-Chloropropionyl chloride is used in the preparation of Atom Transfer Radical Polymerization (ATRP) initiators . ATRP is a type of controlled/living radical polymerization that allows for the synthesis of polymers with predetermined molecular weight and narrow molecular weight distribution. This has significant implications in the design of advanced materials.
Organic Synthesis
As an acyl chloride, 2-Chloropropionyl chloride is a reactive compound that can participate in various organic synthesis reactions . It can react with alcohols to form esters, with amines to form amides, and with water to form carboxylic acids. These reactions are fundamental in the synthesis of a wide range of organic compounds.
Safety And Hazards
Propriétés
IUPAC Name |
2-chloropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDSBVHLKBEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864097 | |
| Record name | 2-Chloropropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Chloropropionyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19587 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
19.0 [mmHg] | |
| Record name | 2-Chloropropionyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19587 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Chloropropionyl chloride | |
CAS RN |
7623-09-8 | |
| Record name | 2-Chloropropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7623-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl chloride, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl chloride, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloropropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Chloropropionyl chloride?
A1: 2-Chloropropionyl chloride has the molecular formula C3H4Cl2O and a molecular weight of 126.97 g/mol.
Q2: Is there spectroscopic data available for 2-Chloropropionyl chloride?
A2: Yes, [] describes the use of Infrared (IR), Ultraviolet-visible (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 2-Chloropropionyl chloride. For example, NMR analysis shows characteristic peaks at δ 3.08, 2H, t, J = 6 Hz; 3.71, 2H, t, J = 6 Hz; 4.00 ppm, 2H, s. []
Q3: What safety precautions should be taken when handling 2-Chloropropionyl chloride?
A3: 2-Chloropropionyl chloride is highly irritating to the skin, eyes, and mucous membranes. It should be handled in a fume hood with appropriate personal protective equipment. []
Q4: How is 2-Chloropropionyl chloride used in Friedel-Crafts reactions?
A4: 2-Chloropropionyl chloride serves as an acylating agent in Friedel-Crafts reactions. It reacts with aromatic compounds like benzene in the presence of Lewis acid catalysts like aluminum chloride to produce α,β′-dichloroalkyl ketones. This reaction is exemplified by the synthesis of 2-chlorovinyl 1,1-dichloroethyl ketone from 2-Chloropropionyl chloride and 1,2-dichloroethene. [, , ]
Q5: Can 2-Chloropropionyl chloride be used to synthesize optically active compounds?
A5: Yes, [] describes the asymmetric synthesis of a (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative, a potent phosphodiesterase inhibitor, using (R)-2-Chloropropionyl chloride as the starting material. This chiral pool approach allows for the synthesis of the target compound with high optical yield. []
Q6: How is 2-Chloropropionyl chloride utilized in the synthesis of polymers?
A6: 2-Chloropropionyl chloride plays a crucial role in synthesizing various polymers.
- It is used to introduce initiating sites for atom transfer radical polymerization (ATRP) onto various substrates. This process is exemplified by its reaction with hydroxyl groups on multiwalled carbon nanotubes (MWNT) to enable the grafting of polymers like poly(tert-butyl acrylate) (PtBA) and poly(4-vinylpyridine) (P4VP). []
- It is also employed to synthesize macroinitiators for ATRP, such as in the synthesis of well-defined poly(glycidol) macroinitiators. These macroinitiators are further used to produce block copolymers with controlled molecular weight distribution and composition. []
- Additionally, 2-Chloropropionyl chloride is utilized in the preparation of star polymers, including β-cyclodextrin-based star block copolymers, through the esterification of hydroxyl groups. []
Q7: Can you provide an example of how 2-Chloropropionyl chloride is used in pharmaceutical synthesis?
A7: [] details a large-scale synthesis of the antitumor agent R116010, where 2-Chloropropionyl chloride is used in the first step. It reacts with N-phenyl-2-benzothiazolamine via a Friedel-Crafts reaction to yield an α-chloroketone intermediate. This intermediate is further processed to ultimately obtain the desired antitumor agent. []
Q8: How does 2-Chloropropionyl chloride contribute to surface modification?
A8: [] demonstrates the use of 2-Chloropropionyl chloride in surface modification, specifically for parylene C films. Friedel-Crafts acylation with 2-Chloropropionyl chloride introduces a reactive chloropropionyl group onto the parylene C surface. This allows for the attachment of various functional groups, improving metal adhesion and enabling the grafting of polymers like poly-N-isopropylacrylamide (pNIPAM) via ATRP. []
Q9: Is 2-Chloropropionyl chloride used in the synthesis of ephedrine or pseudoephedrine?
A9: Yes, both [] and [] introduce a novel method for synthesizing ephedrine and pseudoephedrine utilizing 2-Chloropropionyl chloride. This method involves a Friedel-Crafts reaction between 2-Chloropropionyl chloride and benzene to generate 2-chloro-1-phenyl-1-propanone. This intermediate then reacts with methylamine to produce 2-methylamino-1-phenyl-1-propanone, which is further processed to obtain the desired ephedrine or pseudoephedrine. This method offers a safer and more environmentally friendly alternative to traditional methods by avoiding the use of hazardous reagents like phosphorus trichloride and bromine. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





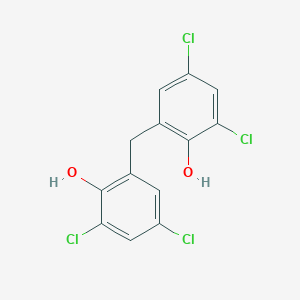
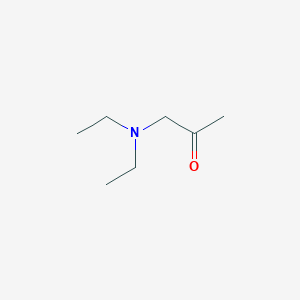
![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)


